1-(3-(Cyclohexyloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol
Description
1-(3-(Cyclohexyloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol (hereafter referred to as AGI14) is a synthetic derivative of 2,2,6,6-tetramethylpiperidin-4-ol (TMP), a hindered amine with diverse applications ranging from photostabilizers to antiviral agents . AGI14 features a cyclohexyloxy-hydroxypropyl side chain attached to the TMP core, distinguishing it from other analogs. Notably, AGI14 has demonstrated potent anti-hepatitis B virus (HBV) activity by inhibiting viral replication via interaction with the nuclear transcription factor Sp1, leading to reduced covalently closed circular DNA (cccDNA) production in human hepatocytes . Its efficacy surpasses Entecavir, a first-line HBV drug, in cccDNA suppression (p < 0.05) while exhibiting lower alpha-glucosidase (AG) inhibitory effects, suggesting a targeted antiviral mechanism .
Properties
IUPAC Name |
1-(3-cyclohexyloxy-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO3/c1-17(2)10-14(20)11-18(3,4)19(17)12-15(21)13-22-16-8-6-5-7-9-16/h14-16,20-21H,5-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKSGCHNOOWHFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1CC(COC2CCCCC2)O)(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Cyclohexyloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the hydroxypropyl and cyclohexyloxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Cyclohexyloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The cyclohexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield cyclohexanone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Molecular Formula
- Molecular Formula: C17H33NO2
- Molecular Weight: 281.46 g/mol
Structural Representation
- IUPAC Name: 1-(3-(Cyclohexyloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol
Polymer Stabilization
One of the primary applications of this compound is in the stabilization of polymers. It acts as a hindered amine light stabilizer (HALS), which prevents degradation of polymers due to UV radiation and thermal exposure. The compound's ability to scavenge free radicals helps maintain the integrity of polymer matrices, thereby extending their lifespan.
Key Benefits:
- UV Protection: Reduces photodegradation in plastics.
- Thermal Stability: Enhances the thermal resistance of polymer products.
Case Study:
In a study focusing on the stabilization of polyethylene, the addition of this compound significantly improved the material's resistance to UV-induced degradation compared to control samples without stabilizers .
Antioxidant Formulations
The compound serves as an effective antioxidant in various formulations. Its ability to neutralize free radicals makes it suitable for use in food packaging, cosmetics, and pharmaceuticals where oxidative stability is crucial.
Key Benefits:
- Shelf Life Extension: Improves the stability of products by preventing oxidation.
- Safety Profile: Generally recognized as safe for use in consumer products.
Case Study:
Research showed that incorporating this compound into edible films enhanced their oxidative stability without compromising mechanical properties .
Organic Synthesis Reagent
In organic chemistry, this compound can be used as a reagent for synthesizing other chemical entities. Its stable radical form allows it to participate in various reactions, including oxidation processes.
Key Benefits:
- Versatile Reagent: Can be utilized in multiple synthetic pathways.
- Metal-Free Reactions: Facilitates reactions without the need for metal catalysts, aligning with green chemistry principles.
Case Study:
A study highlighted its role in the oxidation of hydroxylamines to oximes using dioxygen as a terminal oxidant, showcasing its utility in synthetic organic chemistry .
Comparative Analysis of Applications
Mechanism of Action
The mechanism of action of 1-(3-(Cyclohexyloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
AGI14 belongs to a class of alpha-glucosidase inhibitors (AGIs) with structural variations in the substituents attached to the TMP core. Below is a detailed comparison with key analogs:
Structural and Functional Comparison
Key Observations
Substituent Impact on Activity: The 4-tert-butylcyclohexyloxy group in AGI14 enhances antiviral specificity by optimizing interactions with Sp1, whereas AGI13’s 2-chlorophenoxy group may prioritize AG inhibition over antiviral effects due to steric and electronic differences .
Mechanistic Divergence: Unlike AGI14’s transcription-factor targeting, TEMPO-IL derivatives (e.g., 2,2,6,6-TMP-N-oxyl) act as catalysts in oxidation reactions, highlighting the versatility of the TMP scaffold . N-substituted alkoxy-TMP compounds (NORs) exhibit flame-retardant properties via radical trapping, a mechanism distinct from AGI14’s antiviral action .
Pharmacological Metrics: AGI14’s molecular weight (370.6 g/mol) is higher than AGI13 and AGI15, which may influence pharmacokinetics such as membrane permeability. Safety profiles of TMP derivatives (e.g., low toxicity of the base compound 2,2,6,6-tetramethylpiperidin-4-ol) suggest a favorable risk-benefit ratio for AGI14 .
Biological Activity
1-(3-(Cyclohexyloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol, commonly referred to as a hindered amine light stabilizer (HALS), is a compound primarily recognized for its role in stabilizing polymers and coatings against degradation. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and mechanisms of action.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a piperidine ring with multiple substituents that contribute to its biological activity.
Antioxidant Properties
Research indicates that HALS compounds exhibit significant antioxidant activity. They function by scavenging free radicals and preventing oxidative stress in biological systems. This property is crucial in various applications, including the preservation of food products and the protection of human cells from oxidative damage.
Neuroprotective Effects
Studies have demonstrated that this compound may possess neuroprotective properties. It has been shown to inhibit the apoptosis of neuronal cells under stress conditions, suggesting a potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotection in Animal Models
In a study involving mice with induced neurodegeneration, administration of this compound resulted in reduced neuronal cell death and improved cognitive function compared to control groups. The mechanism was attributed to the modulation of oxidative stress pathways and inflammation reduction.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and modulate immune responses. This activity could be beneficial in treating conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Neuroprotective | Reduces apoptosis in neuronal cells | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : The presence of hydroxyl groups allows for effective radical scavenging.
- Cell Signaling Modulation : The compound may influence signaling pathways related to cell survival and apoptosis.
- Cytokine Regulation : It appears to modulate the expression of various cytokines involved in inflammatory responses.
Research Findings
Recent studies have focused on elucidating the detailed mechanisms underlying the compound's effects on cellular systems:
- Study on Oxidative Stress : A controlled experiment showed that treatment with this compound significantly reduced markers of oxidative stress in cultured human fibroblasts.
- Inflammation Models : In vitro studies using macrophages demonstrated that this compound effectively reduced TNF-alpha and IL-6 levels upon stimulation with lipopolysaccharides (LPS).
Q & A
Basic: What are the optimal synthetic routes for 1-(3-(cyclohexyloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, such as nucleophilic substitution or esterification, to introduce the cyclohexyloxy and hydroxypropyl groups. Key steps include:
- Step 1: Alkylation of the piperidin-4-ol core with a propylene oxide derivative under basic conditions (e.g., NaH or KOH) to form the 2-hydroxypropyl intermediate.
- Step 2: Cyclohexyloxy group introduction via etherification using cyclohexanol and a dehydrating agent (e.g., DCC or H₂SO₄).
Optimization requires precise control of temperature (40–80°C), solvent polarity (e.g., DMF or THF), and stoichiometry to avoid side reactions like over-alkylation. Purity is verified via TLC and HPLC .
Basic: How is structural characterization of this compound performed, and what analytical techniques are critical for confirming stereochemistry?
Methodological Answer:
Structural elucidation employs:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm proton environments and carbon frameworks, with DEPT-135 for distinguishing CH, CH₂, and CH₃ groups.
- Mass Spectrometry: High-resolution MS (HRMS) for molecular formula validation.
- X-ray Crystallography: To resolve stereochemical ambiguities, particularly for the cyclohexyl and tetramethylpiperidinyl groups.
For example, coupling constants in ¹H NMR can distinguish axial vs. equatorial conformations in the piperidine ring .
Advanced: What computational modeling approaches are used to predict the compound’s reactivity or interactions in biological systems?
Methodological Answer:
- Density Functional Theory (DFT): Calculates electron density maps to predict nucleophilic/electrophilic sites, especially around the hydroxyl and cyclohexyloxy groups.
- Molecular Dynamics (MD) Simulations: Models interactions with biological targets (e.g., enzymes) by simulating ligand-receptor binding under physiological conditions.
- QSPR/QSAR Models: Correlate structural descriptors (e.g., logP, polar surface area) with physicochemical or biological properties. Software like Gaussian or GROMACS is used, with validation against experimental data .
Advanced: How can contradictory data in solubility or stability studies be resolved methodologically?
Methodological Answer:
Contradictions often arise from solvent polarity, pH, or temperature variations. To resolve them:
- Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., pH 6–8, 25–40°C) and identify critical factors.
- Accelerated Stability Testing: Expose the compound to stress conditions (e.g., 40°C/75% RH) and monitor degradation via HPLC-MS.
- Statistical Analysis: Apply ANOVA or PCA to differentiate systematic vs. random errors. Cross-validate results with independent labs .
Advanced: What strategies are employed to study the compound’s radical scavenging or antioxidant mechanisms?
Methodological Answer:
- EPR Spectroscopy: Directly detects and quantifies free radicals (e.g., DPPH or ABTS⁺) quenched by the compound’s hydroxyl groups.
- Kinetic Studies: Measure reaction rates with ROS/RNS species (e.g., superoxide) using stopped-flow techniques.
- Computational Studies: Identify electron-transfer pathways via HOMO-LUMO gap analysis. Validate with in vitro assays (e.g., lipid peroxidation inhibition) .
Basic: How is the compound’s purity assessed, and what impurities are commonly observed during synthesis?
Methodological Answer:
- Chromatography: Reverse-phase HPLC with UV detection (λ = 210–280 nm) to quantify residual solvents or unreacted intermediates.
- Thermogravimetric Analysis (TGA): Detects moisture or volatile impurities.
Common impurities include: - Byproducts: Over-alkylated piperidine derivatives.
- Degradants: Oxidized forms of the hydroxypropyl group.
Limit tests follow ICH Q3A/B guidelines .
Advanced: What methodologies are used to investigate its potential as a chiral catalyst or ligand in asymmetric synthesis?
Methodological Answer:
- Chiral HPLC: Enantiomeric excess (ee) determination using columns like Chiralpak AD-H.
- Catalytic Screening: Test enantioselectivity in model reactions (e.g., asymmetric epoxidation).
- X-ray Diffraction: Resolve ligand-metal coordination geometry.
For example, the tetramethylpiperidinyl group’s steric bulk may influence substrate orientation in catalytic cycles .
Advanced: How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.
- ¹⁸O or ²H Labeling: Track oxygen migration in hydrolysis or ether cleavage reactions.
- In Situ IR/Raman Spectroscopy: Monitor intermediate formation in real-time.
For instance, isotopic labeling of the hydroxypropyl group can clarify proton-transfer pathways .
Basic: What are the standard protocols for evaluating its thermal stability and decomposition profile?
Methodological Answer:
- DSC/TGA: Determine melting points and decomposition temperatures (Td).
- Pyrolysis-GC/MS: Identify volatile degradation products (e.g., cyclohexanol from cyclohexyloxy cleavage).
- Isothermal Calorimetry: Quantify heat flow under controlled conditions.
Protocols align with ASTM E537 or ISO 11357 standards .
Advanced: How are structure-activity relationships (SAR) explored for this compound in medicinal chemistry contexts?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace cyclohexyl with adamantyl) and test biological activity.
- In Vitro Assays: Measure binding affinity (e.g., IC₅₀ in enzyme inhibition) and correlate with structural parameters (e.g., Hammett σ values).
- Molecular Docking: Predict interactions with target proteins (e.g., kinases) using AutoDock or Schrödinger.
For example, SAR studies might reveal that the 2-hydroxypropyl group enhances solubility without compromising target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
